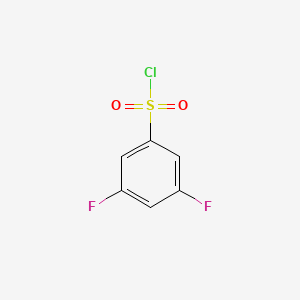

3,5-Difluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKIICAOXAXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378865 | |

| Record name | 3,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210532-25-5 | |

| Record name | 3,5-Difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210532-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzenesulfonyl Chloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-difluorobenzenesulfonyl chloride. This key intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily due to its role as a precursor for a wide range of sulfonamides and other functionalized molecules.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a tan or orange crystalline powder.[1][2] Its chemical structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a sulfonyl chloride group at the 1 position.[1] This substitution pattern significantly influences its reactivity.[1]

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S[1][3] |

| Molecular Weight | 212.60 g/mol [2][3][4][5][6] |

| Melting Point | 57-59 °C[1][2] |

| Boiling Point | 231.9 °C at 760 mmHg (predicted)[2] |

| Density | 1.6 ± 0.1 g/cm³[2] |

| Appearance | Tan or orange solid/crystalline powder[1][2] |

| CAS Number | 210532-25-5[3][4][5][6][7] |

| Topological Polar Surface Area | 42.5 Ų[1][3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonyl chloride group. Asymmetric stretching vibrations are typically observed around 1375 cm⁻¹, while symmetric stretching appears near 1185 cm⁻¹.[1]

Mass Spectrometry (MS): In mass spectrometry, this compound exhibits a molecular ion peak at a mass-to-charge ratio (m/z) of 212, which corresponds to its molecular weight.[1] The presence of the chlorine-37 isotope also results in a characteristic isotope pattern with a peak at m/z 214.[1]

Chemical Reactivity and Applications

The primary application of this compound in research and development is as a sulfonylating agent.[1] It readily reacts with primary and secondary amines to form the corresponding N-substituted 3,5-difluorobenzenesulfonamides.[1] This reactivity is central to its use in the synthesis of novel therapeutic agents, as sulfonamides are a well-established class of compounds with diverse biological activities.[1]

Beyond sulfonamide synthesis, this compound is also utilized in:

-

Protecting Group Chemistry: The sulfonyl group can serve as a protecting group for amines during multi-step organic syntheses.[1]

-

Materials Science: It is a precursor for synthesizing functionalized polymers, such as poly(arylene ether)s.[4]

-

Regioselective Reactions: It has been used for the regioselective monosulfonation of carbohydrates like methyl-α-D-glucopyranoside.[4][7]

The general reaction for the synthesis of sulfonamides is depicted below:

Caption: Synthesis of sulfonamides from this compound.

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the direct sulfonation of 1,3-difluorobenzene with chlorosulfonic acid.[1]

Methodology:

-

1,3-Difluorobenzene is slowly added to an excess of chlorosulfonic acid while maintaining the temperature between 0-40°C.

-

The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto ice, causing the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Sulfonamide Synthesis

The following is a generalized procedure for the reaction of this compound with an amine.

Materials:

-

This compound

-

Amine of interest

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Pyridine, Triethylamine)

Methodology:

-

Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Add this compound portion-wise to the stirred solution at room temperature or 0°C, depending on the reactivity of the amine.[2]

-

Allow the reaction to proceed at room temperature for a specified time (typically 1-12 hours), monitoring its progress by TLC.[2]

-

Upon completion, quench the reaction by adding water.[2]

-

Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).[2]

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.[2]

Caption: A typical workflow for the synthesis and purification of sulfonamides.

Safety and Handling

This compound is a corrosive and hazardous compound that requires careful handling.[1][2]

-

Hazards: It causes severe skin burns and eye damage.[1][3] The fumes can also irritate the respiratory system.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]

-

Storage: Store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture.[8]

-

Spills and Disposal: In case of a spill, avoid creating dust.[8] Use personal protective equipment during cleanup.[8] Dispose of the chemical and its container in accordance with local regulations.[8] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8][9]

References

- 1. Buy this compound | 210532-25-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 210532-25-5 [chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3,5-difluorobenzenesulfonyl group into molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two fluorine atoms on the phenyl ring. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic protocols related to this compound, aimed at professionals in research and drug development.

Molecular Identity and Physical Properties

This compound is an organosulfur compound with the molecular formula C₆H₃ClF₂O₂S.[1] It is a solid at room temperature, typically appearing as a tan or orange crystalline powder.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 210532-25-5[3] |

| Molecular Formula | C₆H₃ClF₂O₂S[1][3] |

| Molecular Weight | 212.60 g/mol [2][3] |

| SMILES | C1=C(C=C(C=C1F)S(=O)(=O)Cl)F[3] |

| Appearance | Tan or orange crystalline powder[1][2] |

| Melting Point | 57-59 °C[2] |

| Boiling Point | 231.9 °C at 760 mmHg[2] |

| Density | 1.6 ± 0.1 g/cm³[2] |

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted at the 1, 3, and 5 positions with a sulfonyl chloride group and two fluorine atoms, respectively. The sulfur atom of the sulfonyl chloride group is characterized by a tetrahedral geometry, bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the benzene ring.[1]

Due to the absence of a publicly available crystal structure, the following molecular geometry parameters are based on computational modeling, providing a reliable estimation of the molecule's three-dimensional structure.

Calculated Molecular Geometry

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.425 |

| S-Cl | 2.046 |

| S-C | 1.763 |

| C-F | 1.350 |

| C-C (aromatic) | 1.390 (average) |

| Bond Angles (°) ** | |

| O=S=O | 123.5 |

| O=S-Cl | 107.0 |

| O=S-C | 108.0 |

| Cl-S-C | 100.0 |

| F-C-C | 119.0 (average) |

| Dihedral Angles (°) ** | |

| Cl-S-C-C | 90.0 (approx.) |

Note: These values are derived from computational chemistry and serve as an approximation of the actual molecular geometry.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms. For related fluorinated benzenesulfonyl compounds, proton NMR spectra typically exhibit signals in the aromatic region between 7.0 and 8.0 ppm.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | m | H-2, H-6 |

| ~7.3 | m | H-4 | |

| ¹³C | ~163 | d, ¹JCF ≈ 250 Hz | C-3, C-5 |

| ~145 | t, ³JCF ≈ 10 Hz | C-1 | |

| ~115 | t, ²JCF ≈ 25 Hz | C-4 | |

| ~112 | d, ²JCF ≈ 20 Hz | C-2, C-6 | |

| ¹⁹F | ~ -108 | s | F-3, F-5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The coupling constants (J) are typical values for fluoroaromatic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The sulfonyl chloride group has characteristic strong absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1190 | Strong | Symmetric SO₂ stretch |

| ~1100-1000 | Medium | C-F stretch |

| ~850 | Medium | S-Cl stretch |

| ~1600, 1450 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is expected at m/z 212.6.[1] Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 214.6 with an intensity of approximately one-third of the molecular ion peak is also observed.[1]

Major Fragmentation Pathways

Fragmentation of this compound.

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the direct chlorosulfonation of 1,3-difluorobenzene.[1]

Materials:

-

1,3-Difluorobenzene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.

-

Slowly add 1,3-difluorobenzene (1 equivalent) to the cooled chlorosulfonic acid with stirring. The temperature should be maintained between 0-10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of this compound.

Synthesis of N-Benzyl-3,5-difluorobenzenesulfonamide (Typical Application)

This compound is an excellent reagent for the synthesis of sulfonamides.

Materials:

-

This compound

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add a solution of benzylamine (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with 1 M hydrochloric acid (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthetic applications of this compound. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the effective utilization of this important chemical reagent.

References

An In-depth Technical Guide to 3,5-Difluorobenzenesulfonyl Chloride (CAS Number: 210532-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzenesulfonyl chloride is a valuable and versatile reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it an important building block for the synthesis of a wide range of sulfonamide derivatives and other functional molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a tan or orange crystalline powder.[1] It is characterized by the chemical formula C₆H₃ClF₂O₂S and a molecular weight of approximately 212.59 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 210532-25-5 | [2] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1] |

| Molecular Weight | 212.59 g/mol | [1] |

| Appearance | Tan or orange solid/crystalline powder | [1][2] |

| Melting Point | 57-59 °C | [1] |

| Purity (typical) | ~97% | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-difluorobenzene using chlorosulfonic acid.[1] An alternative approach involves the diazotization of 3,5-difluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Experimental Protocol: Synthesis via Sulfonation of 3,5-Difluorobenzene

This protocol is based on the general procedure for the sulfonation of aromatic compounds.

Materials:

-

3,5-Difluorobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,5-difluorobenzene (1 equivalent) and dissolve it in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic molecules. Its primary applications lie in the formation of sulfonamides, which are prevalent in many biologically active compounds, and in the regioselective modification of carbohydrates.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted 3,5-difluorobenzenesulfonamides.[1] These sulfonamides are important scaffolds in drug discovery.

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the amine (1 equivalent) in DCM or THF in a round-bottom flask, add the base (1.5-2 equivalents) at room temperature.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel.[2]

Caption: Workflow for the synthesis of N-substituted 3,5-difluorobenzenesulfonamides.

Regioselective Monosulfonylation of Carbohydrates

This compound can be used for the regioselective monosulfonylation of unprotected carbohydrates, such as methyl-α-D-glucopyranoside.[3] This reaction is valuable for the selective modification of hydroxyl groups in carbohydrates, which is a crucial step in the synthesis of complex glycans and glycoconjugates.

This protocol is adapted from general procedures for the regioselective sulfonylation of carbohydrates.[4][5]

Materials:

-

Methyl-α-D-glucopyranoside

-

This compound

-

Dibutyltin oxide (catalyst)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene

-

Round-bottom flask with a Dean-Stark trap

-

Magnetic stirrer

-

Heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl-α-D-glucopyranoside (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add dibutyltin oxide (0.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours to form the stannylene acetal, removing water via the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add DIPEA (2-3 equivalents) followed by a solution of this compound (1.2 equivalents) in toluene.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the regioselectively sulfonylated product.

Protein Modification in Proteomics

Sulfonyl chlorides are amine-reactive reagents that can be used to label proteins for various applications in proteomics, such as fluorescence microscopy and flow cytometry.[1][6] The sulfonyl chloride group reacts with the primary amino groups of lysine residues and the N-terminus of proteins to form stable sulfonamide bonds.

This protocol is a general guideline for labeling proteins with a sulfonyl chloride reagent.[1][7]

Materials:

-

Protein of interest

-

This compound

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved sulfonyl chloride. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer and incubate for 30-60 minutes at room temperature.

-

Purification: Remove unreacted reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the storage buffer.

-

Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.

Caption: General workflow for labeling proteins with this compound.

Role in Drug Development

While this compound itself is not a therapeutic agent, it serves as a critical building block in the synthesis of potentially bioactive molecules. The 3,5-difluorophenylsulfonyl moiety it introduces can significantly influence the physicochemical and pharmacological properties of a parent molecule, such as its metabolic stability, binding affinity, and membrane permeability. Derivatives of 3,5-difluorobenzenesulfonamide have been investigated for a range of biological activities.

Caption: Logical relationship of this compound in drug development.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage.[2] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a highly valuable reagent for chemical synthesis, offering a gateway to a diverse range of fluorinated sulfonamides and other functionalized molecules. Its utility in medicinal chemistry and materials science is well-established. Proper handling and adherence to safety protocols are paramount when working with this corrosive compound. The experimental procedures outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

In-Depth Technical Guide: Physical Properties of 3,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzenesulfonyl chloride, with the CAS number 210532-25-5, is a significant reagent in organic and medicinal chemistry.[1] Its chemical structure consists of a benzene ring functionalized with a sulfonyl chloride group and two fluorine atoms at the 3 and 5 positions. This substitution pattern imparts unique reactivity and properties to the molecule. It primarily serves as a crucial building block for the synthesis of various sulfonamides, a class of compounds with a broad spectrum of biological activities and therapeutic applications.[2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₆H₃ClF₂O₂S | [2] |

| Molecular Weight | 212.60 g/mol | [1] |

| Appearance | Tan or orange crystalline solid/powder | [1][2] |

| Melting Point | 57 - 59 °C | [1][2] |

| Boiling Point | 231.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Vapor Pressure | 0.0922 mmHg at 25 °C | [1] |

| Refractive Index | 1.516 | [1] |

| Purity (Typical) | ~97% | [2] |

| Solubility | Soluble in many organic solvents. | [2] |

Experimental Protocols

The accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. Below are the standard methodologies for measuring key physical constants of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for fine powdering)

Procedure:

-

A small amount of the crystalline this compound is finely crushed, if necessary.[3]

-

The open end of a capillary tube is pressed into the powder to pack a small sample (1-2 mm in height) into the sealed end.[3][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4]

-

The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

A second determination is performed with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[6]

Boiling Point Determination (Micro Method)

While the boiling point for this compound is predicted, experimental determination for similar high-boiling liquids is often performed under vacuum to prevent decomposition. For micro-scale determination at atmospheric pressure, the Thiele tube method is common.

Apparatus:

-

Thiele tube

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Rubber band or thread

-

Burner or heat source

Procedure:

-

A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube.

-

A capillary tube is sealed at one end and placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[8]

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[8][9]

-

The side arm of the Thiele tube is gently heated, causing convection currents to ensure uniform temperature.[7]

-

As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[8]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.[7][8]

Application in Synthesis: A Workflow Visualization

A primary application of this compound is the synthesis of N-substituted sulfonamides, which are of significant interest in drug discovery.[10] The sulfonyl chloride group readily reacts with primary or secondary amines in the presence of a base to form a stable sulfonamide linkage.

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Conclusion

This compound is a valuable reagent characterized by its solid crystalline form and distinct thermal properties. The data and protocols presented in this guide offer a technical foundation for its effective use in research and development. Its application in the synthesis of diverse sulfonamides underscores its importance in the creation of novel molecules with potential therapeutic value. Adherence to standardized experimental procedures for property determination is crucial for ensuring the quality and reproducibility of scientific outcomes.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 210532-25-5 [smolecule.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. This compound | 210532-25-5 [chemicalbook.com]

An In-depth Technical Guide to the Safety of 3,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 3,5-Difluorobenzenesulfonyl chloride (CAS No. 210532-25-5), a key reagent in organic and medicinal chemistry. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties, hazards, and handling procedures.

Chemical Identification and Physical Properties

This compound is an organosulfur compound notable for its two fluorine substituents on the benzene ring.[1] It primarily serves as a sulfonylating agent in the synthesis of diverse sulfonamides, which are significant in medicinal chemistry.[1] The compound typically appears as a tan or orange solid or crystalline powder and is sensitive to moisture.[1][2]

| Property | Value | Source |

| CAS Number | 210532-25-5 | [3][4] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][3][4] |

| Molecular Weight | 212.60 g/mol | [1][3][4] |

| Appearance | Tan or orange solid / Crystalline Powder | [1][2] |

| Melting Point | 57-59 °C | [1][2] |

| Boiling Point | 231.9 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0922 mmHg at 25°C | [2] |

| Purity | Typically ~97% | [1] |

Hazard Identification and Classification

This chemical is classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][3] It is crucial to understand its GHS classification for safe handling.

| Category | Information | Source |

| GHS Pictogram | Corrosion (GHS05) | [5] |

| Signal Word | Danger | [3][5][6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][4][6] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P303+P361+P353, P304+P340, P305+P351+P338, P310, P316, P321, P363, P405, P501 | [2][4][6] |

| Hazard Class | Skin Corrosion/Irritation, Category 1B / 1C | [3][4] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [5] |

Experimental Protocols

Safety Data Sheets (SDS) for this compound cite standardized hazard classifications but do not provide detailed experimental protocols for the toxicological and physical-chemical property testing. These tests are typically performed according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development), but the specific laboratory methodologies are not included in the SDS. Toxicological properties for this compound have not been thoroughly investigated.[3]

Safe Handling and Emergency Response Workflow

The following diagram outlines the logical workflow for safe handling and responding to accidental exposure. Adherence to these procedures is critical to minimize risk.

Caption: Workflow for Safe Handling and Emergency Response.

First Aid Measures

Immediate and appropriate first aid is essential following any exposure. Always show the safety data sheet to attending medical personnel.[3]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and consult a physician immediately. | [3][6][7] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician. | [3][6][7] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately. | [3][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately. | [3][6][7] |

Firefighting and Spill Management

Proper measures must be in place for firefighting and containment of spills.

| Measure | Protocol | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [3][7] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may spread the fire. | [8] |

| Specific Hazards | Decomposes in contact with water, liberating toxic gases.[7] Hazardous decomposition products include carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[6][7] | |

| Firefighter PPE | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary. | [3][7] |

| Spill Containment | Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas. Prevent the product from entering drains. | [3] |

| Spill Cleanup | Pick up and arrange disposal without creating dust. Sweep up, shovel, and keep in suitable, closed containers for disposal. | [3] |

Handling, Storage, and Transportation

Correct handling and storage are vital to maintain the chemical's stability and ensure safety.

| Aspect | Guidelines | Source |

| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. | [3][9] |

| Storage | Store locked up in a cool, dry, and well-ventilated area.[7][10] Keep the container tightly closed under an inert atmosphere, recommended at 2-8°C.[3] The product is moisture-sensitive.[1][9] | |

| Incompatible Materials | Oxidizing agents, bases, and water.[7] | |

| UN Number | UN 1759 or UN 3265 (Corrosive solid, n.o.s.) | [2][3][7] |

| Transport Hazard Class | 8 (Corrosive) | [3][7] |

| Packaging Group | II or III | [3] |

References

- 1. Buy this compound | 210532-25-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-ジフルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

The Reactivity Profile of 3,5-Difluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, prized for its role as a versatile precursor to a range of sulfonamide and sulfonate ester derivatives. The presence of two electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the sulfonyl group, influencing its reactivity and the properties of its subsequent products. This guide provides an in-depth analysis of the reactivity of this compound, detailing its primary reactions, providing experimental protocols, and exploring the biological significance of its derivatives, particularly as inhibitors of carbonic anhydrase.

Core Reactivity

The central feature of this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is significantly increased by the inductive electron-withdrawing effects of the two fluorine atoms at the meta positions of the benzene ring.[1] This heightened reactivity makes it an excellent sulfonylating agent.

The primary reaction mechanism is nucleophilic substitution at the sulfur atom, where a nucleophile attacks the sulfur, leading to the displacement of the chloride leaving group. This reactivity is central to its main applications in the synthesis of sulfonamides and sulfonate esters.

Reactions with Nucleophiles

Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 3,5-difluorobenzenesulfonamides.[2] These sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

General Reaction:

-

F₂C₆H₃SO₂Cl + R¹R²NH → F₂C₆H₃SO₂NR¹R² + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Quantitative Data for Sulfonamide Formation

| Nucleophile (Amine) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine | Pyridine | DCM | 1 | 9.8 | [3] |

| 1,3-dihydro-2H-imidazol-2-one | NaH | DMF | 12 | - | [3] |

| Aniline | - | - | - | - | [2] |

| N,N-diethylamine | - | - | - | - |

Note: Quantitative yield was not available for all examples in the searched literature.

Sulfonate Ester Formation

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is valuable for converting the hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent substitution or elimination reactions. It is also used to introduce the 3,5-difluorobenzenesulfonyl moiety into molecules for structure-activity relationship (SAR) studies. A notable application is the regioselective monosulfonation of carbohydrates like methyl-α-D-glucopyranoside.[4]

General Reaction:

-

F₂C₆H₃SO₂Cl + R-OH → F₂C₆H₃SO₂OR + HCl

Similar to sulfonamide formation, a non-nucleophilic base is typically used to scavenge the HCl produced.

Quantitative Data for Sulfonate Ester Formation

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Yield (%) | Reference |

| Phenol | Triethylamine | Dichloromethane | High | [5] (General Protocol) |

| 3,5-Dimethylphenol | Triethylamine | Dichloromethane | - | [5] (General Protocol) |

| Methyl-α-D-glucopyranoside | - | - | - | [4] |

Note: Specific yield data for the reaction of this compound with these substrates was not available in the searched literature; the references describe general protocols with other sulfonyl chlorides that are applicable.

Experimental Protocols

Protocol for the Synthesis of a 3,5-Difluorobenzenesulfonamide

This protocol details the synthesis of racemic 3,5-difluoro-N-(5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.[3]

Materials:

-

5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine (175 mg, 0.699 mmol)

-

This compound (149 mg, 0.699 mmol)

-

Pyridine (0.848 ml, 10.49 mmol)

-

Dichloromethane (DCM) (2 mL)

-

Water

-

Reverse-phase column chromatography supplies

Procedure:

-

To a stirred solution of 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine in DCM, add pyridine at room temperature.

-

Add this compound to this mixture and stir at room temperature for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture twice with DCM.

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude material by reverse-phase column chromatography to yield the final product (33 mg).

Experimental Workflow for Sulfonamide Synthesis

Caption: Workflow for the synthesis of a 3,5-difluorobenzenesulfonamide.

General Protocol for the Synthesis of a 3,5-Difluorobenzenesulfonate Ester

This is a general procedure for the synthesis of aryl sulfonate esters, which can be adapted for this compound.[5]

Materials:

-

Phenol or alcohol (1.0 equiv)

-

This compound (1.0 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the phenol or alcohol in dichloromethane.

-

Add triethylamine to the solution.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

-

Perform an aqueous extraction.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Biological Applications and Signaling Pathways

While this compound is a reactive chemical species not intended for direct therapeutic use, its derivatives, particularly the sulfonamides, have shown significant biological activity. A key area of interest is their role as inhibitors of carbonic anhydrases (CAs).

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[6][7] Therefore, CA IX is a validated target for anticancer drug development.[8]

Sulfonamides derived from this compound can act as potent inhibitors of CA IX.[8][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. By inhibiting CA IX, these compounds can disrupt pH regulation in tumor cells, leading to an anti-proliferative effect.[6]

Carbonic Anhydrase IX Inhibition Pathway

Caption: Inhibition of CA IX by 3,5-difluorobenzenesulfonamide derivatives.

Use in Proteomics and as a Chemical Probe

The high reactivity of sulfonyl chlorides makes them suitable for use as chemical probes in proteomics to study protein interactions and modifications.[1] Covalent probes are valuable tools for identifying and characterizing protein binding sites. A general workflow for using a reactive compound like this compound in a chemical proteomics experiment would involve treating a cellular lysate or live cells with the probe, followed by mass spectrometry-based analysis to identify the protein targets and the specific amino acid residues that have been covalently modified.[10]

General Proteomics Workflow

Caption: A generalized workflow for identifying protein targets of a reactive probe.

Conclusion

This compound demonstrates a reactivity profile dominated by the electrophilicity of its sulfonyl chloride group, which is enhanced by the difluoro substitution pattern. This makes it a highly efficient reagent for the synthesis of sulfonamides and sulfonate esters. The resulting 3,5-difluorobenzenesulfonamides, in particular, have shown significant potential as therapeutic agents through the inhibition of key enzymes such as carbonic anhydrase IX. For researchers in drug development, this compound represents not only a versatile synthetic building block but also a gateway to novel bioactive compounds with potential applications in oncology and other therapeutic areas. Further exploration of its reactivity with a broader range of nucleophiles and its application as a chemical probe will continue to expand its utility in chemical biology and medicinal chemistry.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Buy this compound | 210532-25-5 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. This compound 97 210532-25-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 3,5-Difluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Difluorobenzenesulfonyl chloride (DFBSC) is an important building block in organic synthesis, primarily utilized for the preparation of sulfonamides, which are prevalent motifs in a wide array of therapeutic agents.[1] The efficiency of synthetic transformations, purification, and formulation involving DFBSC is critically dependent on its solubility in various organic solvents. Understanding its solubility profile allows for the optimization of reaction conditions, prevention of precipitation issues, and development of robust purification methods. This guide addresses the current knowledge on the solubility of DFBSC and provides practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a solid at room temperature, which distinguishes it from some other benzenesulfonyl chlorides like benzenesulfonyl chloride itself, which is a liquid.[1] This solid nature makes its solubility a critical parameter for handling and reaction setup.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][2][3] |

| Molecular Weight | 212.60 g/mol | [1][2][3][4] |

| Appearance | Orange to tan crystalline powder/solid | [5] |

| Melting Point | 57-59 °C | [5] |

| Boiling Point | 231.9 °C at 760 mmHg (predicted) | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| CAS Number | 210532-25-5 | [1][2][4] |

Solubility Data

Quantitative Solubility of this compound

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights a knowledge gap and necessitates either empirical determination or estimation based on qualitative information and analogous structures.

Qualitative Solubility and Observations from Synthetic Use

This compound is frequently used in organic synthesis, and its use in certain solvents implies its solubility. For instance, synthetic procedures describe its reaction with amines in solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), indicating that it is soluble in these media to a degree sufficient for these transformations to occur.[5]

Solubility of Structurally Similar Compounds

To infer the likely solubility characteristics of this compound, it is useful to examine the properties of structurally related compounds. The data, while qualitative, consistently shows that benzenesulfonyl chlorides are soluble in a range of common organic solvents but have low solubility in water. This is expected due to the relatively nonpolar nature of the benzene ring and the polar, but hydrolytically reactive, sulfonyl chloride group.

Table 2: Qualitative Solubility of Structurally Similar Sulfonyl Chlorides

| Compound | Solvent(s) | Solubility | Reference(s) |

| Benzenesulfonyl chloride | Chloroform, Ether, Benzene, Ethanol | Soluble | [6][7][8][9] |

| Water | Insoluble/Reacts | [6][7][8][9] | |

| 4-Fluorobenzenesulfonyl chloride | Dichloromethane, Ethyl acetate, Acetone | Excellent Solubility | [10] |

| Water | Limited Solubility | [10] | |

| 4-Chlorobenzenesulfonyl chloride | Ether, Benzene | Very Soluble | [11] |

Based on these analogs, this compound is expected to be soluble in common aprotic organic solvents such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF, diethyl ether), esters (e.g., ethyl acetate), and polar aprotic solvents (e.g., acetonitrile, acetone, DMF). Its solubility in protic solvents like alcohols may be significant, but the potential for solvolysis should be considered.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.

Principle

A saturated solution of the compound is prepared in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. Solubility is then calculated as mass of solute per volume of solvent (e.g., g/100 mL).

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or flasks with tight-sealing caps

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (PTFE, 0.2 or 0.45 µm)

-

Drying oven or vacuum desiccator

Procedure

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated. Gentle agitation should be maintained.

-

Sample Withdrawal: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette or syringe. To ensure no solid particles are transferred, use a syringe fitted with a chemically inert syringe filter (e.g., PTFE).

-

Solvent Evaporation: Transfer the filtered aliquot into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.

-

Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Ensure the temperature is kept low to avoid decomposition of the solute.

-

Drying and Weighing: Place the vial containing the solid residue in a vacuum oven or desiccator at a mild temperature until a constant mass is achieved.

-

Weigh the vial with the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100

Safety Precautions

This compound is corrosive and moisture-sensitive.[1] Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All solvents should be handled with appropriate care, considering their flammability and toxicity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in Section 4.

Caption: Workflow for gravimetric solubility determination.

Solvent Polarity and Solubility Relationship

The principle of "like dissolves like" provides a general framework for predicting solubility. This compound has a large, relatively nonpolar aromatic core but also a highly polar sulfonyl chloride group. This dual nature suggests its solubility will be optimal in solvents of intermediate polarity.

Caption: Expected solubility based on solvent polarity.

Conclusion

While quantitative solubility data for this compound remains a gap in the existing literature, a qualitative understanding based on its physical properties and the behavior of analogous compounds can effectively guide its use in a laboratory setting. It is anticipated to be readily soluble in common polar aprotic solvents like dichloromethane, THF, and ethyl acetate. For applications requiring precise solubility values, the gravimetric determination protocol provided in this guide offers a reliable method. This document serves as a foundational resource for researchers, enabling more informed solvent selection and experimental design in the many applications of this versatile synthetic building block.

References

- 1. Buy this compound | 210532-25-5 [smolecule.com]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 210532-25-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of 3,5-Difluorobenzenesulfonyl chloride (C₆H₃ClF₂O₂S). Understanding these critical parameters is essential for ensuring the integrity of the compound in research and development applications, as well as for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is an organosulfur compound widely used as a reagent in organic synthesis, particularly for the preparation of sulfonamides in medicinal chemistry.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₃ClF₂O₂S | [1][2][3] |

| Molecular Weight | 212.60 g/mol | [1][2][4] |

| CAS Number | 210532-25-5 | [2][3][4] |

| Appearance | Solid, Orange to tan crystalline powder | [2][5] |

| Melting Point | 57-59 °C | [1][5] |

| Boiling Point | 231.9 °C at 760 mmHg (predicted) | [1][5] |

| Purity | Typically ~97% | [1][2] |

Chemical Stability and Reactivity

While stable under recommended storage conditions, this compound is a reactive compound with specific sensitivities that must be managed.[6]

-

Moisture Sensitivity: The compound is highly sensitive to moisture.[1] It readily undergoes hydrolysis in the presence of water, decomposing to form 3,5-difluorobenzenesulfonic acid and hydrogen chloride gas.[6] This reaction is a primary pathway for degradation and can lead to the release of toxic and corrosive fumes.[6]

-

Incompatible Materials: To prevent hazardous reactions, avoid contact with the following:

-

Hazardous Decomposition: When heated to decomposition or upon reaction with water, this compound can produce hazardous byproducts, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

-

Hydrogen fluoride (HF)[6]

-

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical's purity and to ensure laboratory safety.

Storage Conditions:

-

Container: Keep the compound in its original, tightly closed container.[6]

-

Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[3][6]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6][7] A recommended storage temperature is between 2-8°C.[3]

-

Security: The substance should be stored in a locked-up, designated corrosives area.[6][7][8]

Handling Precautions:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][6][8]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][8]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6][8]

-

Experimental Protocol: Synthesis of a Sulfonamide

The primary application of this compound is in the synthesis of sulfonamides.[1] The following is a general protocol for the reaction with an amine.

Objective: To synthesize an N-substituted-3,5-difluorobenzenesulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Add the base to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Visualizations

The following diagram illustrates the reaction of this compound with water, its primary degradation pathway.

References

- 1. Buy this compound | 210532-25-5 [smolecule.com]

- 2. This compound 97 210532-25-5 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3,5-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilicity of 3,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the presence of two fluorine atoms at the meta positions relative to the sulfonyl chloride group.[1] This substitution pattern significantly influences the electronic properties of the molecule, rendering it a subject of interest in various chemical applications, including organic synthesis and proteomics.[1] The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is a key determinant of its reactivity, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its chemical properties, theoretical basis of its reactivity, and detailed experimental protocols for its quantitative assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClF₂O₂S | [2] |

| Molecular Weight | 212.60 g/mol | [2] |

| Appearance | Tan or orange solid/Crystalline Powder | [3] |

| Melting Point | 57-59 °C | [1] |

| Boiling Point | 231.9 °C (Predicted) | [3] |

| CAS Number | 210532-25-5 | [1] |

Theoretical Framework of Electrophilicity

The electrophilicity of this compound is primarily dictated by the electron-withdrawing nature of the sulfonyl chloride group and the influence of the two fluorine substituents on the benzene ring.

Hammett Substituent Effects

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[4] The overall electronic effect of the 3,5-difluoro substitution can be estimated by the sum of the Hammett constants (σ) for each meta-fluoro substituent. The Hammett constant for a single fluorine atom in the meta position (σ_m-F) is approximately +0.34.[5]

Estimated Hammett Constant (σ) for 3,5-Difluoro Substitution:

σ_total ≈ σ_m-F + σ_m-F σ_total ≈ 0.34 + 0.34 = 0.68

This positive and relatively large value indicates a significant electron-withdrawing effect from the 3,5-difluoro substitution, which is expected to increase the electrophilicity of the sulfonyl chloride's sulfur atom. A study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides found a Hammett reaction constant (ρ) of +2.02, signifying that the reaction is sensitive to electron-withdrawing substituents.[6][7]

| Parameter | Description | Estimated/Reported Value |

| Hammett Constant (σ_m-F) | Electronic effect of a single meta-fluoro substituent. | +0.34 |

| Estimated Hammett Constant (σ_3,5-diF) | Combined electronic effect of two meta-fluoro substituents. | +0.68 |

| Hammett Reaction Constant (ρ) | Sensitivity of the chloride-chloride exchange reaction of arenesulfonyl chlorides to substituent effects. | +2.02 |

Computational Parameters

Modern computational chemistry offers powerful tools to quantify electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrophilicity index (ω). A lower LUMO energy indicates a greater propensity to accept electrons, signifying higher electrophilicity.[8] The electrophilicity index, a concept introduced by Parr, provides a quantitative scale for the electrophilic power of a molecule.[9]

Reactivity and Applications

The enhanced electrophilicity of this compound makes it a highly reactive sulfonylating agent. Its primary application is in the synthesis of sulfonamides through reaction with primary and secondary amines.[1] This reactivity is also harnessed in proteomics research for the modification of amino groups in proteins.[1]

The general reaction for sulfonamide formation is as follows:

ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃⁺Cl⁻

Monitoring Reaction Kinetics by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the progress of the reaction in real-time.

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known concentration of the amine in a deuterated solvent (e.g., CD₃CN).

-

Add a known concentration of an internal standard (e.g., tetramethylsilane or another inert compound with a distinct signal).

-

Acquire a spectrum of the initial mixture.

-

-

Reaction Initiation and Monitoring:

-

Add a known concentration of this compound to the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to a proton on the starting amine that shifts upon sulfonamide formation and a signal from the internal standard.

-

Calculate the concentration of the amine at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of the amine versus time and determine the rate constant as described for the HPLC method.

-

Conclusion

This compound is a highly electrophilic reagent due to the strong electron-withdrawing effects of both the sulfonyl chloride group and the two meta-fluorine atoms. This enhanced electrophilicity is reflected in its primary application as a reactive sulfonylating agent for the synthesis of sulfonamides. While specific quantitative kinetic and computational data for this particular compound are not extensively documented in the public domain, its reactivity can be inferred from Hammett correlations and by comparison with analogous substituted benzenesulfonyl chlorides. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the electrophilicity of this compound and similar compounds, thereby facilitating its effective use in drug discovery and other areas of chemical research.

References

- 1. Buy this compound | 210532-25-5 [smolecule.com]

- 2. This compound | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Difluorobenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of sulfonamide-based pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics (NMR, IR, MS), experimental protocols, and relevant synthetic pathways.

Spectroscopic Data

The structural integrity and purity of this compound (C₆H₃ClF₂O₂S, MW: 212.60 g/mol ) can be confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the C₂ symmetry of this compound, the number of unique signals in the NMR spectra is simplified.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 - 7.44 | Multiplet | 2H | H-2, H-6 |

| 7.04 - 6.99 | Multiplet | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Carbon Atom |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-3, C-5 |

| ~145 (t) | C-1 |

| ~115 (t) | C-4 |

| ~113 (d) | C-2, C-6 |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -111 to -113 | Singlet | F-3, F-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride and carbon-fluorine bonds.[1]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1375 | Asymmetric SO₂ Stretch |

| ~1185 | Symmetric SO₂ Stretch |

| 1100 - 1300 | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |